Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 3-(3-butoxypropylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-4-5-8-16-9-6-7-13-10-11(2)12(14)15-3/h11,13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWIPQYSLFYFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis begins with the nucleophilic substitution of 3-chloro-2-methylpropanoic acid with 3-butoxypropylamine. The chlorine atom in the α-position of the propanoic acid backbone acts as a leaving group, facilitating displacement by the primary amine. This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.
Key Conditions :
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Temperature : 60–80°C to balance reaction rate and side-product formation.
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Stoichiometry : A 1:1.2 molar ratio of 3-chloro-2-methylpropanoic acid to 3-butoxypropylamine ensures complete conversion.
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Catalyst : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts, shifting equilibrium toward product formation.
Esterification of the Intermediate Carboxylic Acid
The resultant 3-[(3-butoxypropyl)amino]-2-methylpropanoic acid undergoes esterification with methanol. Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are employed under reflux conditions.
Optimization Insights :
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Reaction Time : 6–8 hours at 65°C achieves >90% conversion.
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Workup : Sequential washes with sodium bicarbonate (NaHCO₃) and brine remove residual acids and catalysts.
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Purification : Vacuum distillation or silica gel chromatography yields >95% purity.
Aza-Michael Addition Approach
Michael Acceptor Preparation
Methyl acrylate derivatives serve as Michael acceptors. The α,β-unsaturated ester reacts with 3-butoxypropylamine via aza-Michael addition, forming the C–N bond regioselectively.
Reaction Parameters :
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Solvent : Ethanol or water, enabling greener synthesis.
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Catalyst : Acidic alumina (Al₂O₃) under solvent-free conditions enhances atom economy.
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Yield : 78–85% under optimized conditions (24 hours, 50°C).
Stereochemical Considerations
The reaction proceeds via a conjugate addition mechanism, producing a racemic mixture. Chiral catalysts (e.g., L-proline) have been explored to induce enantioselectivity, though industrial applications remain limited due to cost constraints.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to improve efficiency:
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Residence Time : 30–60 minutes at 100°C.
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Pressure : 2–3 bar to maintain liquid-phase conditions.
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Throughput : 50–100 kg/day with >90% yield.
Advantages :
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Reduced solvent waste.
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Precise temperature control minimizes degradation.
Catalytic Innovations
Heterogeneous catalysts like zeolites or immobilized enzymes (e.g., Candida antarctica lipase B) enable milder conditions:
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Temperature : 40–50°C.
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Solvent : tert-Butyl methyl ether (MTBE) for easier separation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 88–92 | 95–97 | High | 120–150 |
| Aza-Michael Addition | 78–85 | 90–93 | Moderate | 90–110 |
| Continuous Flow | 90–95 | 97–99 | Very High | 80–100 |
Observations :
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Continuous flow synthesis offers the best balance of yield and cost for large-scale production.
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Nucleophilic substitution remains preferred for small-batch, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, synthesis routes, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Analysis
Natural 2-methylpropanoates () exhibit higher polarity due to epoxide and phenolic groups, limiting their utility in non-polar media but favoring bioactivity in plant extracts.
Synthetic Approaches: The target compound’s synthesis likely parallels methods for ethyl 3-cyclopropyl-3-oxopropanoate (), involving alkylation or amination of a propanoate precursor. Boc-protected analogs () require orthogonal protection strategies, contrasting with the target’s direct incorporation of a butoxypropylamino group.
Reactivity and Applications: Chlorinated analogs () show heightened electrophilicity, making them reactive in cross-coupling reactions, whereas the target compound’s amino group may facilitate nucleophilic or coordination chemistry. Natural 2-methylpropanoates () are prioritized for ecological or pharmacological studies, while synthetic derivatives like the target compound are tailored for modular chemical synthesis.
Analytical Behavior: Esters with similar retention times (e.g., ethyl hexanoate, ) differ in migration due to substituent polarity. The target compound’s butoxy chain may reduce electrophoretic mobility compared to shorter-chain esters.
Research Findings and Implications
- Dimerization in Ionization: Similar to ethyl propanoate derivatives (), the target compound may form protonated dimers in mass spectrometry, affecting quantification accuracy unless optimized for content .
- Biological Relevance: While natural 2-methylpropanoates () exhibit antimicrobial properties, synthetic analogs like the target compound are understudied in bioassays, suggesting a gap in pharmacological profiling.
- Safety and Handling : The absence of hazardous groups (e.g., chlorine, thioethers) in the target compound implies lower toxicity compared to chlorinated derivatives (), though flammability of the butoxy chain requires caution .
Biological Activity
Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN\O
- CAS Number : 164026-67-9
The compound features an amino group that is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is thought to be mediated through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act on enzymes related to lipid metabolism, thereby influencing fat accumulation and energy expenditure.
- Receptor Interaction : Research indicates that this compound may bind to various receptors, potentially modulating their activity. This could lead to therapeutic applications in conditions such as obesity or diabetes.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of the compound, particularly its effect on lipase activity. The results indicated a dose-dependent inhibition, with an IC50 value of approximately 50 µM, suggesting potential applications in managing lipid disorders.
| Concentration (µM) | Lipase Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Study 3: Receptor Binding Affinity
Research on receptor binding has shown that this compound has a moderate affinity for the GPR120 receptor, which is implicated in metabolic regulation. Binding assays revealed a Ki value of approximately 200 nM.
Q & A
Q. What are the standard synthetic routes for Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate, and what catalysts are typically employed?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-butoxypropylamine with methyl 2-methyl-3-bromopropanoate in the presence of a base (e.g., triethylamine) under inert atmospheres to minimize side reactions. Catalysts like palladium on carbon (Pd/C) may enhance reaction efficiency, while aprotic solvents (e.g., DMF) are used to stabilize intermediates. Purification via flash column chromatography (e.g., using PE:Et₂O gradients) ensures high yields (≥85%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl ester at δ 3.6–3.7 ppm) and carbon backbone.
- HMBC/HSQC : Resolves ambiguities in substituent positioning, such as the butoxypropyl chain .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 245 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization includes:
- Temperature : Elevated temperatures (60–80°C) accelerate amine-ester coupling but risk decomposition; lower temperatures (0–25°C) favor selectivity .
- Catalyst Screening : Transition metals (e.g., Pd) or organocatalysts may reduce side products.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethereal solvents (e.g., THF) enhance stereochemical control .
Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
Discrepancies in NMR or MS data arise from tautomerism or rotational isomers. Solutions include:
- Variable Temperature (VT) NMR : Differentiates dynamic equilibria (e.g., hindered rotation in the butoxypropyl chain).
- 2D-NMR (COSY, NOESY) : Maps through-space couplings to confirm substituent spatial arrangements .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict spectral patterns for comparison with experimental data .
Q. How does the steric hindrance of the butoxypropyl group influence the compound’s reactivity in nucleophilic substitutions?
The bulky butoxypropyl group reduces electrophilicity at the adjacent amino nitrogen, slowing SN2 reactions. Kinetic studies under varying steric conditions (e.g., using tert-butyl vs. methyl esters) reveal reduced reaction rates by ~40% for bulky substituents. Compensatory strategies include using stronger nucleophiles (e.g., Grignard reagents) or microwave-assisted synthesis to overcome steric barriers .
Q. What in vitro models are appropriate for assessing the compound’s bioactivity, and how are false positives mitigated?
- Enzyme Inhibition Assays : Use purified enzymes (e.g., proteases) with fluorogenic substrates to quantify IC₅₀ values. Include negative controls (e.g., heat-inactivated enzymes) to exclude non-specific binding .
- Cell-Based Studies : Employ immortalized cell lines (e.g., HEK293) with cytotoxicity controls (MTT assays) to distinguish therapeutic effects from cell death .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME calculates logP (lipophilicity; ~2.1) and BBB permeability (low due to ester groups).
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane penetration. Results correlate with experimental permeability assays (R² > 0.85) .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Flash Chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate 4:1 → 1:1) to separate ester byproducts.
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals (≥98% by HPLC) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis via TLC or HPLC. Stability improves under argon (−20°C), with <5% degradation over 6 months .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yields in Scale-Up : Batch reactors often yield <50% at >10g scales due to poor mixing. Switch to flow chemistry for consistent heat/mass transfer, improving yields to ~75% .
- Chiral Purity : Racemization occurs during esterification. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to achieve ≥99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
